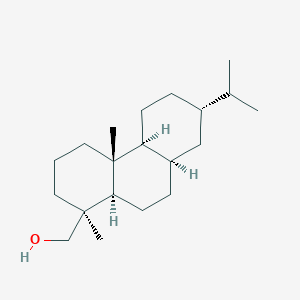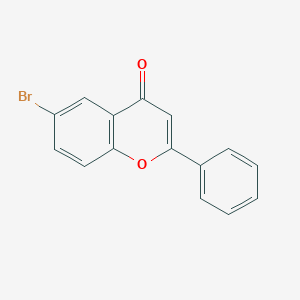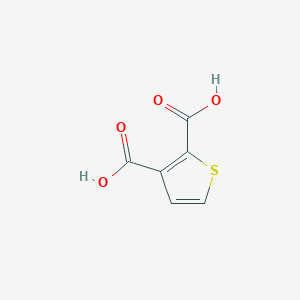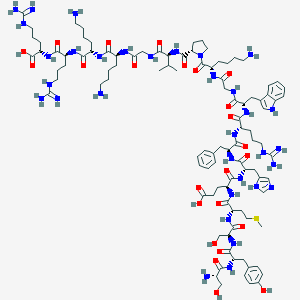
ACTH alpha (1-18)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACTH alpha (1-18) is a peptide hormone that is produced by the pituitary gland. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known for its anti-inflammatory and immunomodulatory properties. The peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
ACTH alpha (ACTH alpha (1-18)) has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. ACTH alpha (ACTH alpha (1-18)) has also been shown to modulate the activity of immune cells, such as T cells and macrophages. These properties make ACTH alpha (ACTH alpha (1-18)) a potential therapeutic agent for various inflammatory and autoimmune diseases.
Mechanism Of Action
ACTH alpha (ACTH alpha (1-18)) exerts its anti-inflammatory and immunomodulatory effects through the melanocortin receptor system. It binds to the melanocortin receptor 1 (MC1R) and activates the cyclic AMP (cAMP) signaling pathway. This leads to the activation of protein kinase A (PKA) and the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory gene expression, resulting in an anti-inflammatory effect.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and immunomodulatory effects, ACTH alpha (ACTH alpha (1-18)) has been shown to have other biochemical and physiological effects. It has been shown to stimulate the release of adrenal steroids, such as cortisol, and to enhance glucose uptake in adipocytes. ACTH alpha (ACTH alpha (1-18)) has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
Advantages And Limitations For Lab Experiments
ACTH alpha (ACTH alpha (1-18)) is a relatively small peptide and can be synthesized with high purity and yield. It is stable in solution and can be stored for long periods of time. However, its activity can be affected by pH, temperature, and other environmental factors. In addition, its mechanism of action is complex and involves multiple signaling pathways, which can make it difficult to study.
Future Directions
There are several future directions for research on ACTH alpha (ACTH alpha (1-18)). One area of interest is the development of novel analogs with enhanced activity and specificity. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases. Furthermore, the neuroprotective effects of ACTH alpha (ACTH alpha (1-18)) could be explored further, with the aim of developing new treatments for neurodegenerative diseases. Finally, the signaling pathways involved in the mechanism of action of ACTH alpha (ACTH alpha (1-18)) could be further elucidated, which could lead to the development of new drugs targeting these pathways.
Conclusion:
ACTH alpha (ACTH alpha (1-18)) is a peptide hormone that has anti-inflammatory and immunomodulatory properties. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the melanocortin receptor system and the inhibition of NF-κB signaling. ACTH alpha (ACTH alpha (1-18)) has potential therapeutic applications in various inflammatory and autoimmune diseases, and its neuroprotective effects could lead to new treatments for neurodegenerative diseases. Further research is needed to develop novel analogs, investigate its therapeutic applications, and elucidate its signaling pathways.
Synthesis Methods
ACTH alpha (ACTH alpha (1-18)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize ACTH alpha (ACTH alpha (1-18)) with high purity and yield.
properties
CAS RN |
1285-85-4 |
|---|---|
Product Name |
ACTH alpha (1-18) |
Molecular Formula |
C101H157N33O24S |
Molecular Weight |
2249.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |
InChI Key |
UKJCLEMFCYKKPS-FKOMBOBKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Other CAS RN |
1285-85-4 |
sequence |
SYSMEHFRWGKPVGKKRR |
synonyms |
1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




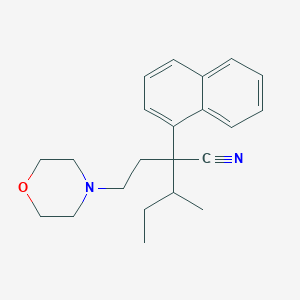
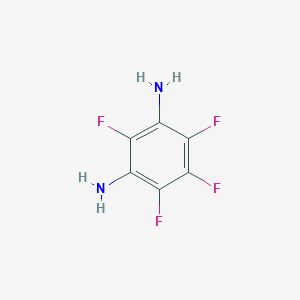
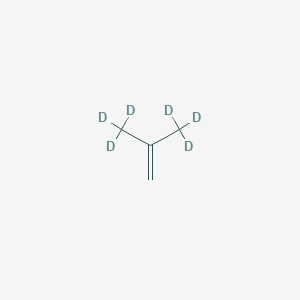
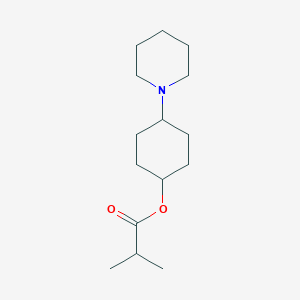
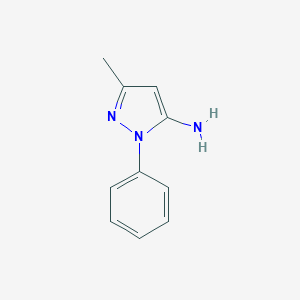
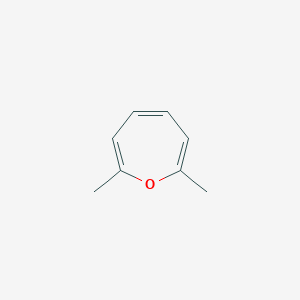

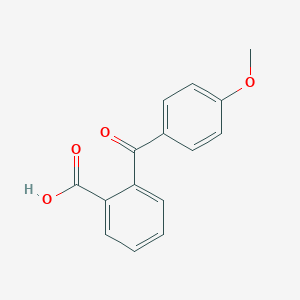
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
